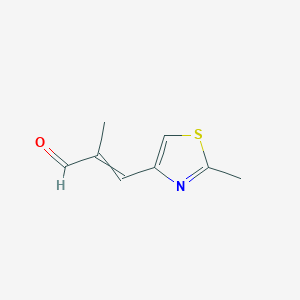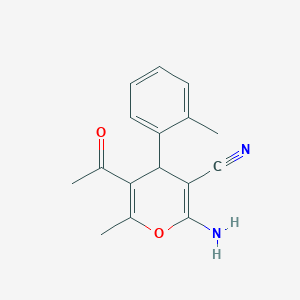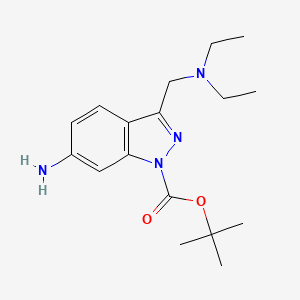
6-Amino-3-diethylaminomethyl-indazole-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-diethylaminomethyl-indazole-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C17H26N4O2 and a molecular weight of 318.41 g/mol . This compound is known for its complex structure, which includes an indazole ring, an amino group, and a tert-butyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-diethylaminomethyl-indazole-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the indazole ring and the introduction of the amino and tert-butyl ester groups. One common method involves the reaction of 3-diethylaminomethyl-indazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-diethylaminomethyl-indazole-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
6-Amino-3-diethylaminomethyl-indazole-1-carboxylic acid tert-butyl ester is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: Potential use in drug discovery and development.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Amino-3-diethylaminomethyl-indazole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-methyl-indazole-1-carboxylic acid tert-butyl ester
- 6-Amino-3-ethyl-indazole-1-carboxylic acid tert-butyl ester
- 6-Amino-3-propyl-indazole-1-carboxylic acid tert-butyl ester
Uniqueness
6-Amino-3-diethylaminomethyl-indazole-1-carboxylic acid tert-butyl ester is unique due to its diethylaminomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
887590-89-8 |
|---|---|
Molecular Formula |
C17H26N4O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 6-amino-3-(diethylaminomethyl)indazole-1-carboxylate |
InChI |
InChI=1S/C17H26N4O2/c1-6-20(7-2)11-14-13-9-8-12(18)10-15(13)21(19-14)16(22)23-17(3,4)5/h8-10H,6-7,11,18H2,1-5H3 |
InChI Key |
PIHJVNGKIGTLCB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NN(C2=C1C=CC(=C2)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(benzylamino)methylidene]-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12443420.png)
![ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B12443425.png)

![4-Chloro-3-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12443443.png)


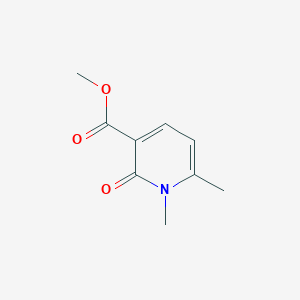
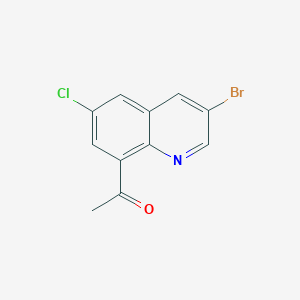
![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12443485.png)
amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12443486.png)
![N,N'-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide}](/img/structure/B12443492.png)
